3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide
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Overview
Description
3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide is an organic compound with the molecular formula C9H13ClN2O2S and a molecular weight of 248.73 g/mol . This compound belongs to the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of 3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide typically involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with ethylamine and methylamine under controlled conditions. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential use as a therapeutic agent due to its ability to inhibit specific enzymes and proteins.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. For example, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced cell proliferation and increased apoptosis . The compound’s molecular structure allows it to bind to the active site of the enzyme, blocking its activity and disrupting cellular processes.
Comparison with Similar Compounds
Similar compounds to 3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide include:
4-amino-N-ethyl-N-methylbenzenesulfonamide: Lacks the chloro substituent, which may affect its reactivity and biological activity.
3-amino-4-chloro-N-ethyl-N-phenylbenzenesulfonamide: Contains a phenyl group instead of a methyl group, which can influence its chemical properties and applications.
N-ethyl-4-methylbenzenesulfonamide: Lacks both the amino and chloro substituents, resulting in different chemical behavior and uses. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H13ClN2O2S |
---|---|
Molecular Weight |
248.73 g/mol |
IUPAC Name |
3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H13ClN2O2S/c1-3-12(2)15(13,14)7-4-5-8(10)9(11)6-7/h4-6H,3,11H2,1-2H3 |
InChI Key |
BLTKUZMXAPIQAU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)N |
Origin of Product |
United States |
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